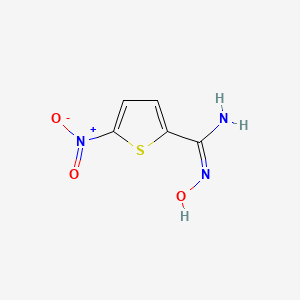
2-Thiophenecarboximidamide,N-hydroxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboximidamide,N-hydroxy-5-nitro- is a chemical compound with the molecular formula C5H5N3O3S It is known for its unique structure, which includes a thiophene ring substituted with a carboximidamide group, a hydroxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboximidamide,N-hydroxy-5-nitro- typically involves the reaction of 2-thiophenecarbonitrile with hydroxylamine and a nitro-substituted reagent. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction. The process may include steps such as nitration, reduction, and amidation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Thiophenecarboximidamide,N-hydroxy-5-nitro- .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboximidamide,N-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like sodium borohydride or hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino-substituted thiophene derivatives.
Substitution: Thiophene derivatives with different functional groups replacing the nitro or hydroxy groups.
Scientific Research Applications
2-Thiophenecarboximidamide,N-hydroxy-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboximidamide,N-hydroxy-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the nitro and hydroxy groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-2-thiophenecarboximidamide: Similar structure but lacks the nitro group.
2-Thiophenecarboximidamide: Lacks both the hydroxy and nitro groups.
5-Nitro-2-thiophenecarboximidamide: Lacks the hydroxy group.
Uniqueness
2-Thiophenecarboximidamide,N-hydroxy-5-nitro- is unique due to the combination of the thiophene ring with the carboximidamide, hydroxy, and nitro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H5N3O3S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
N'-hydroxy-5-nitrothiophene-2-carboximidamide |
InChI |
InChI=1S/C5H5N3O3S/c6-5(7-9)3-1-2-4(12-3)8(10)11/h1-2,9H,(H2,6,7) |
InChI Key |
WGEAJJKKCFXAOP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C(=N\O)/N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















